molecular formula C15H16N4O B12257229 (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide CAS No. 270576-24-4

(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide

Cat. No.: B12257229
CAS No.: 270576-24-4
M. Wt: 268.31 g/mol
InChI Key: MSHOEHQTHKGVOD-BOPFTXTBSA-N
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Description

(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinic acid hydrazide (INH) with 4-(dimethylamino)benzaldehyde. The compound features a pyridine ring (isonicotinoyl group) and a dimethylamino-substituted benzylidene moiety, linked by a hydrazone (–NH–N=CH–) bridge. Its Z-isomer configuration is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which influence its crystallinity and optoelectronic properties .

Key properties include:

  • Melting Point: 194.7–196.6°C (monohydrate form) .
  • Spectroscopic Data: IR peaks at 3407 cm⁻¹ (N–H), 1664 cm⁻¹ (C=O), and 1593 cm⁻¹ (C=N) .
  • Nonlinear Optical (NLO) Activity: Demonstrated via Z-scan studies, with high third-order nonlinear susceptibility (χ⁽³⁾ ~10⁻¹² esu) under low-power laser excitation .

Properties

CAS No.

270576-24-4

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,18,20)/b17-11-

InChI Key

MSHOEHQTHKGVOD-BOPFTXTBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.31 g/mol
  • IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide

The compound features a hydrazone linkage, which is significant for its biological activity and potential pharmacological applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • A series of derivatives of isonicotinoyl hydrazides, including (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
    • The synthesized compounds were characterized using various spectral techniques such as IR, NMR, and mass spectrometry, confirming their structures. The antimicrobial efficacy was assessed through methods like zone of inhibition and minimum inhibitory concentration (MIC) tests .
  • Antitubercular Activity :
    • Research has indicated that derivatives of isoniazid, including those incorporating the dimethylaminobenzylidene moiety, demonstrate promising antitubercular properties. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazide structure can enhance biological activity against Mycobacterium tuberculosis .
  • Anticancer Potential :
    • Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines. Investigations into its effects on the MCF-7 human breast cancer cell line revealed significant cytotoxicity, indicating potential for development as an anticancer agent .

Nonlinear Optical Applications

Recent investigations into the nonlinear optical properties of (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide have shown its potential in photonic applications. Low power Z-scan studies have indicated that this compound exhibits favorable nonlinear optical characteristics, making it suitable for use in optical devices .

Summary of Biological Activities

Activity TypeTest Organisms/CellsResult Summary
AntibacterialStaphylococcus aureus, E. coliModerate to high activity; MIC values varied
AntifungalVarious fungal strainsGood to moderate antifungal activity
AntitubercularMycobacterium tuberculosisPromising activity observed
AnticancerMCF-7 human breast cancer cellsSignificant cytotoxicity
Nonlinear OpticalN/AFavorable properties for photonic applications

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several derivatives of isoniazid coupled with various aldehydes including dimethylaminobenzaldehyde. The resulting compounds were subjected to antimicrobial evaluation, revealing that some derivatives had potent activity comparable to standard drugs .
  • Structure-Activity Relationship Analysis :
    A detailed SAR analysis was conducted on several hydrazide derivatives to identify structural features contributing to biological activity. This study highlighted the importance of substituents on the benzylidene moiety in enhancing antimicrobial effectiveness .
  • Docking Studies :
    Molecular docking studies have been employed to predict interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms. These insights are crucial for guiding future modifications aimed at improving efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. It can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Table 1: Comparison of (E) and (Z) Isomers

Property (Z)-Isomer (E)-Isomer
Melting Point (°C) 194.7–196.6 190–192
χ⁽³⁾ (esu) 2.8 ×10⁻¹² 2.3 ×10⁻¹²
ICT Efficiency High Moderate
2.2. Substituent Variations in Hydrazide Derivatives

Pyridylcarboxamide Chalcone

  • Structure : Replaces the benzylidene group with a chalcone moiety.
  • NLO Activity: Lower χ⁽³⁾ (1.5 ×10⁻¹² esu) due to reduced electron-donating capacity compared to dimethylamino .

Cyclobutanecarbohydrazide Derivatives (e.g., LASSBio-1684)

  • Structure : Cyclobutane core instead of pyridine.
  • Properties : Higher lipophilicity (logP = 3.2) and lower melting point (186–188°C) , making it more suitable for biological applications.

Table 2: Substituent Impact on Properties

Compound Core Structure χ⁽³⁾ (esu) Melting Point (°C)
(Z)-Target Compound Pyridine 2.8 ×10⁻¹² 194.7–196.6
Pyridylcarboxamide Chalcone Chalcone 1.5 ×10⁻¹² 210–212
LASSBio-1684 (Cyclobutane) Cyclobutane Not reported 186–188
2.4. Electronic and Computational Comparisons

DFT studies reveal:

  • HOMO-LUMO Gap : The (Z)-target compound has a narrower gap (3.2 eV) compared to unsubstituted benzohydrazides (4.1 eV), enhancing NLO response .
  • Dipole Moment: Higher dipole moment (5.1 Debye) than 4-aminobenzylidene analogs (3.8 Debye) due to the electron-donating dimethylamino group .

Table 3: Computational Parameters

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye)
(Z)-Target Compound 3.2 5.1
[N'-(4-aminobenzylidene)] 4.1 3.8

Biological Activity

(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's structure incorporates a dimethylamino group, which may enhance its biological efficacy through various mechanisms.

Chemical Structure and Properties

The compound can be represented as follows:

 Z N 4 dimethylamino benzylidene isonicotinohydrazide\text{ Z N 4 dimethylamino benzylidene isonicotinohydrazide}

This structure features a hydrazone linkage that is crucial for its biological activity. The presence of the dimethylamino group is believed to influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isonicotinoylhydrazones, including (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide, exhibit significant antimicrobial properties. A study evaluated various hydrazone derivatives against multiple microbial strains, demonstrating that certain compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundMicrobial StrainMIC (µg/ml)Reference
(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazideC. albicans0.05
N'-(4-(dimethylamino)benzylidene)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetohydrazideC. albicans0.031
Various IsonicotinoylhydrazonesMycobacterium tuberculosis0.34–0.41

The compound has shown promising results against Candida albicans, with an MIC of 0.05 µg/ml, indicating potent antifungal activity comparable to established antifungal agents like ketoconazole.

Anticancer Potential

Recent studies have explored the anticancer properties of hydrazone derivatives, including those based on isonicotinic acid. For instance, metal complexes of isonicotinohydrazides have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Metal Complexes Derived from Isonicotinohydrazides

ComplexCell LineIC50 (µM)Mechanism of Action
Cu(II) Complex of IsonicotinoylhydrazideA549 (Lung Cancer)6.5Induction of apoptosis via p53 activation
Cu(II) Complex of IsonicotinoylhydrazideEca109 (Esophageal)18.3Increased Bax levels, decreased Bcl-2

These studies indicate that the Cu(II) complex derived from isonicotinohydrazides exhibits strong cytotoxicity through mechanisms involving apoptosis modulation, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide can be attributed to its structural features. The SAR analysis suggests that:

  • Dimethylamino Group : Enhances lipophilicity and improves interaction with cellular membranes.
  • Hydrazone Linkage : Critical for biological activity; modifications can lead to changes in potency.
  • Substituents on Aromatic Ring : Influence antimicrobial and anticancer activities; electron-donating groups tend to enhance activity.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Tajudeen et al. highlighted the effectiveness of various isonicotinoylhydrazones against bacterial strains such as Staphylococcus aureus and Escherichia coli, where the presence of specific substituents correlated with increased antimicrobial potency .
  • Anticancer Mechanisms : Research by Shen et al. demonstrated that Cu(II) complexes of isonicotinoylhydrazides showed significant inhibition on cancer cell proliferation, with IC50 values indicating effective cytotoxicity across different cancer types .

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